N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine
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Overview
Description
N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a methyl group at the N1 position and a trifluoromethyl group at the 5 position on the benzene ring. It is a valuable building block in organic synthesis and has found applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd-C) and hydrogen gas (H2) to achieve the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: This compound has similar structural features but with an additional trifluoromethyl group on the benzene ring.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: This compound contains both fluoro and nitro substituents, making it distinct in its reactivity and applications.
Uniqueness
N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capability, influencing its reactivity and stability .
Properties
Molecular Formula |
C8H9F3N2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,12H2,1H3 |
InChI Key |
RVLXXVBCYMNEID-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
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